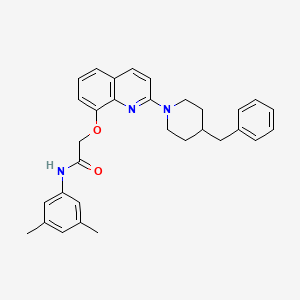

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O2/c1-22-17-23(2)19-27(18-22)32-30(35)21-36-28-10-6-9-26-11-12-29(33-31(26)28)34-15-13-25(14-16-34)20-24-7-4-3-5-8-24/h3-12,17-19,25H,13-16,20-21H2,1-2H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGUFBASTNXUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with the quinoline core.

Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with 3,5-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry. Its unique structure, characterized by a quinoline core, a piperidine ring, and a benzyl substituent, suggests potential therapeutic applications and diverse chemical properties.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in treating neurological disorders. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory Properties : Indications of modulating inflammatory pathways.

- Analgesic Effects : Potential for pain relief through receptor interaction.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly:

- Acetylcholine Receptors : Potential inhibition of acetylcholinesterase, which could be beneficial in treating conditions like Alzheimer's disease .

Chemical Biology

The compound serves as a useful building block for synthesizing more complex molecules, allowing researchers to explore:

- Receptor Binding Studies : Investigating its role as a ligand for various receptors.

Material Science

In industrial applications, this compound can be utilized in developing new materials and chemical processes due to its unique structural properties.

Case Studies and Research Insights

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated potential acetylcholinesterase inhibition with IC50 values indicating efficacy in cognitive enhancement. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro. |

| Study C | Receptor Interaction | Identified binding affinity to dopamine receptors, suggesting implications for mood disorders. |

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Acetamide Derivatives

Key Compounds:

- N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) Structure: Quinoline with 6-methoxy and 4-oxo groups; acetamide-linked 3,5-dimethylphenyl. Synthesis: 51% yield via coupling of 6-methoxyquinolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide in DMF/K₂CO₃ . Spectroscopy: 1H NMR shows aromatic protons at δ 7.92–6.72 ppm and methoxy singlet at δ 3.84 .

- 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c) Structure: 7-chloro substituent on quinoline. Synthesis: Similar method to 9b, highlighting halogen tolerance .

Comparison :

- The absence of a 4-oxo group in the target compound suggests differences in hydrogen-bonding capacity.

Phenoxyaromatic Acetamide Analogs ()

Compounds such as 2-(4-(2-((3,5-dibromophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid derivatives (19h–19k) share the N-(3,5-dimethylphenyl)acetamide moiety but feature phenoxy cores instead of quinolines.

Comparison :

- Phenoxy analogs exhibit broader halogen diversity (Br, I), which may enhance electrophilic reactivity compared to the target’s benzylpiperidine.

- Higher yields (up to 89.5%) for phenoxy derivatives suggest easier synthetic access than quinoline-based systems.

Spiro and Heterocyclic Systems ()

2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide features a spiro triazaspirodecadiene system and a sulfanyl linker.

Comparison :

- Sulfanyl groups may confer redox activity absent in the target compound.

Agrochemical Analogs ()

Compounds like N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) and 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide share acetamide motifs but are optimized for pesticidal activity.

| Parameter | Oxadixyl | Target Compound |

|---|---|---|

| Substituents | 2-Oxo-3-oxazolidinyl | Quinoline-benzylpiperidine |

| Application | Fungicide | Not reported |

| Molecular Weight | 278.3 | ~529.6 |

Comparison :

- The target’s larger molecular weight and complex substituents suggest a pharmacological rather than agrochemical application.

- Oxadixyl’s oxazolidinyl group enhances hydrogen-bonding capacity, unlike the target’s lipophilic benzylpiperidine.

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide has emerged as a significant subject of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. Characterized by a quinoline core, a piperidine ring, and a benzyl substituent, this compound is being explored for its biological activities, particularly in the context of neurological disorders and other pharmacological effects.

- Molecular Formula: C29H28N3O2

- Molecular Weight: 486.0 g/mol

- CAS Number: 921556-13-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in neurological processes. The structural features allow it to fit into active sites, modulating their activity and leading to potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigation .

Anti-inflammatory Activity

Research indicates that compounds similar to This compound have shown promising anti-inflammatory effects. For instance, studies on related quinoline derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Neuroprotective Effects

The compound's potential neuroprotective effects are being investigated through molecular docking studies. These studies suggest that it may interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

-

Study on Quinoline Derivatives:

A study focusing on various quinoline derivatives reported that compounds with similar structural motifs exhibited significant activity against neuroinflammation models. The results indicated that these compounds could reduce pro-inflammatory cytokine levels in vitro . -

Molecular Docking Analysis:

Molecular docking simulations have revealed that the compound can effectively bind to specific receptors associated with pain modulation and inflammation. This binding affinity suggests potential applications in pain management therapies .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3,5-dimethylphenyl)acetamide?

- Methodology :

- The core quinoline scaffold can be functionalized via nucleophilic aromatic substitution or palladium-catalyzed coupling. Piperidine derivatives (e.g., 4-benzylpiperidine) are introduced using reductive amination or SN2 reactions under anhydrous conditions .

- Purification often employs normal-phase chromatography (gradient elution from dichloromethane to methanol) or amine-specific columns (e.g., RediSep Rf Gold Amine) to resolve polar intermediates .

- Example : A 44% yield was achieved for a structurally analogous quinolinyl-pentanamide using similar protocols .

Q. How is structural integrity confirmed for this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–9.5 ppm), piperidine CH2 groups (δ 2.4–3.5 ppm), and acetamide NH (δ ~8.0 ppm). Coupling constants (e.g., J = 8.4 Hz for quinoline protons) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the acetamide bond) .

- Purity : HPLC with UV detection (λmax ~255 nm) ensures ≥95% purity, critical for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., benzylpiperidine vs. arylpiperazine) influence bioactivity?

- Methodology :

- SAR Studies : Replace the 4-benzylpiperidine group with substituted piperazines (e.g., 2-trifluoromethoxyphenylpiperazine) and compare binding affinity using radioligand assays .

- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict steric/electronic effects on target interactions (e.g., enzyme active sites) .

- Example : A 41% yield analog with 2-trifluoromethoxyphenylpiperazine showed altered pharmacokinetics in preclinical models .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodology :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP levels for kinase assays) to minimize variability .

- Analytical Rigor : Use orthogonal techniques (e.g., LC-MS/MS) to rule out impurities from incomplete purification (common in multi-step syntheses) .

- Data Normalization : Report IC50 values relative to positive controls (e.g., known inhibitors) to contextualize potency .

Q. What strategies optimize in vitro metabolic stability for this compound?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to block oxidation .

- CYP Inhibition Screening : Identify CYP450 isoforms involved using fluorogenic substrates (e.g., CYP3A4 inhibition assays) .

Critical Considerations

- Hygroscopicity : Store at -20°C under inert gas (N2/Ar) to prevent decomposition .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish models) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.